molecular formula C14H9Cl4NO2 B4918712 3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide

3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide

Cat. No.: B4918712
M. Wt: 365.0 g/mol
InChI Key: UCJGQJXDUSGEMK-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class It is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity . The resulting product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or amines, respectively .

Scientific Research Applications

3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

3,5-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4NO2/c1-21-13-11(17)4-7(5-12(13)18)14(20)19-8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGQJXDUSGEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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